Structural Topology: 7-Methyl Substitution Versus 6- and 8-Methyl Positional Isomers
The title compound bears a methyl group at the 7-position of the quinazoline ring, which distinguishes it from the commercially available 6-methyl (CAS 606131-52-6) and 8-methyl (CAS 606132-87-0) regioisomers . In quinazoline-based kinase inhibitors, the position of ring substituents critically influences the orientation of the scaffold within the ATP-binding pocket and can determine kinase selectivity profiles [1]. No head-to-head biological comparison data exist in the public domain; this evidence is classified as structural differentiation only.
| Evidence Dimension | Position of methyl substituent on quinazoline core |
|---|---|
| Target Compound Data | 7-methyl substitution |
| Comparator Or Baseline | 6-methyl isomer (CAS 606131-52-6) and 8-methyl isomer (CAS 606132-87-0) |
| Quantified Difference | Not quantified – structural topology difference only |
| Conditions | Chemical structure comparison |
Why This Matters
Procurement of the correct regioisomer is essential because positional isomerism can alter target binding; selecting the wrong isomer may invalidate screening results.
- [1] Ghorab, M. M. et al. Design and synthesis of some novel quinazoline-thioacetamide derivatives as anticancer agents, apoptotic inducers, radio-sensitizers, and VEGFR inhibitors. Journal of Molecular Structure, 2024, 139060. View Source
